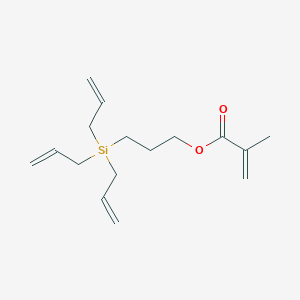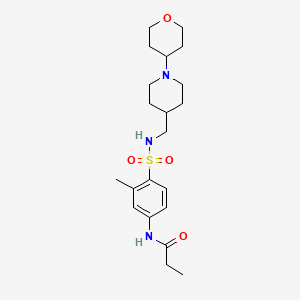
N-(3-甲基-4-(N-((1-(四氢-2H-吡喃-4-基)哌啶-4-基)甲基)磺酰氨基)苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide” is a complex organic compound. Unfortunately, there is not much specific information available about this compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydropyran ring and the attachment of the piperidine ring. The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. Unfortunately, specific details about the molecular structure are not available .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that this compound could participate in a variety of reactions, given the presence of multiple functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some potential properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with various reagents .科学研究应用
甘氨酸转运体 1 抑制
Yamamoto 等人 (2016) 确定了结构上与 N-(3-甲基-4-(N-((1-(四氢-2H-吡喃-4-基)哌啶-4-基)甲基)磺酰胺基)苯基)丙酰胺相关的化合物作为一种有效的且可口服的甘氨酸转运体 1 (GlyT1) 抑制剂。该化合物表现出有效的 GlyT1 抑制活性、良好的药代动力学,并增加了大鼠脑脊液中甘氨酸的浓度 (Yamamoto 等人,2016)。
CCR5 拮抗剂合成
Ikemoto 等人 (2005) 开发了一种实用的方法来合成结构上类似于 N-(3-甲基-4-(N-((1-(四氢-2H-吡喃-4-基)哌啶-4-基)甲基)磺酰胺基)苯基)丙酰胺的化合物,这是一种口服活性 CCR5 拮抗剂。这项研究有助于理解具有潜在药物化学应用的复杂有机化合物的合成 (Ikemoto 等人,2005)。
苯甲酰胺的金属配合物
Khatiwora 等人 (2013) 合成了新型苯甲酰胺的金属配合物,包括与 N-(3-甲基-4-(N-((1-(四氢-2H-吡喃-4-基)哌啶-4-基)甲基)磺酰胺基)苯基)丙酰胺相关的衍生物。对这些配合物的体外抗菌活性进行了评估,提供了此类化合物潜在生物医学应用的见解 (Khatiwora 等人,2013)。
合成和抗炎活性
Rajasekaran 等人 (1999) 合成了 2(4-异丁基苯基)丙酰胺的 N-羟甲基衍生物,其结构上与 N-(3-甲基-4-(N-((1-(四氢-2H-吡喃-4-基)哌啶-4-基)甲基)磺酰胺基)苯基)丙酰胺相关。评估了这些化合物的抗炎活性,表明了它们的潜在治疗应用 (Rajasekaran 等人,1999)。
作用机制
Target of Action
The primary target of this compound, also known as N-[3-methyl-4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide, is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and consciousness.
Mode of Action
This compound acts as a selective antagonist at the KOR . It binds to the receptor and blocks its activation by endogenous or exogenous ligands. This prevents the downstream effects typically induced by KOR activation.
Biochemical Pathways
The antagonism of the KOR by this compound affects several biochemical pathways. Most notably, it can inhibit the release of prolactin and modulate pain perception . The exact downstream effects can vary depending on the specific cellular and physiological context.
Pharmacokinetics
The compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is orally bioavailable, meaning it can be effectively absorbed from the gastrointestinal tract into the bloodstream. Once in the body, it is distributed to the sites of action, metabolized, and eventually excreted. These properties contribute to its bioavailability and overall pharmacological effect.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonism of the KOR. By blocking KOR activation, it can modulate the physiological responses typically associated with this receptor. For instance, it has been shown to exhibit potent effects in animal models, such as inhibiting prolactin secretion and modulating pain perception .
安全和危害
未来方向
属性
IUPAC Name |
N-[3-methyl-4-[[1-(oxan-4-yl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-3-21(25)23-18-4-5-20(16(2)14-18)29(26,27)22-15-17-6-10-24(11-7-17)19-8-12-28-13-9-19/h4-5,14,17,19,22H,3,6-13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPAYWVXKHZVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide](/img/structure/B2807508.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2807510.png)
![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/no-structure.png)

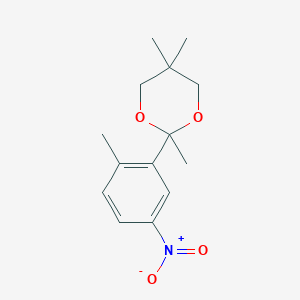
![6-ethyl 3-methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2807515.png)
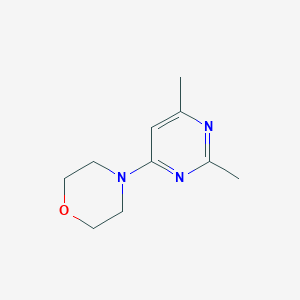
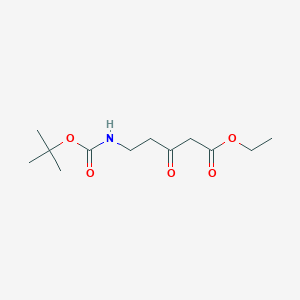
![1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine](/img/structure/B2807520.png)
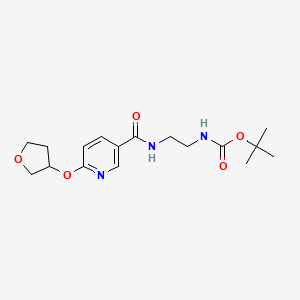

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]methanesulfonamide](/img/structure/B2807528.png)
